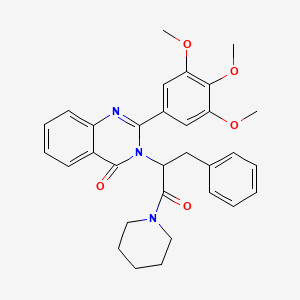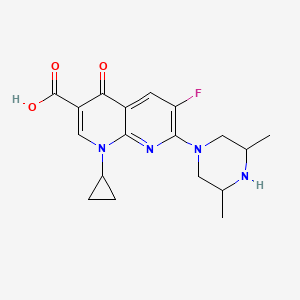
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether is an organic compound with the molecular formula C23H23FO2 and a molecular weight of 350.43 g/mol . This compound is characterized by the presence of a fluorophenoxy group and a benzyl ether linkage, making it a unique structure in organic chemistry.
Méthodes De Préparation
The synthesis of 3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether typically involves the reaction of 4-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-fluorophenoxybenzyl chloride, which is then reacted with 2-phenyl-2-methylpropanol under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic rings can undergo reduction reactions under specific conditions.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorophenoxy and benzyl ether groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether include:
- 3-(4-Chlorophenoxy)benzyl 2-phenyl-2-methylpropyl ether
- 3-(4-Bromophenoxy)benzyl 2-phenyl-2-methylpropyl ether
- 3-(4-Methylphenoxy)benzyl 2-phenyl-2-methylpropyl ether
These compounds share similar structural features but differ in the substituents on the phenoxy group. The presence of different substituents can significantly affect their chemical reactivity and biological activity .
Propriétés
Numéro CAS |
80843-80-7 |
|---|---|
Formule moléculaire |
C23H23FO2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1-fluoro-4-[3-[(2-methyl-2-phenylpropoxy)methyl]phenoxy]benzene |
InChI |
InChI=1S/C23H23FO2/c1-23(2,19-8-4-3-5-9-19)17-25-16-18-7-6-10-22(15-18)26-21-13-11-20(24)12-14-21/h3-15H,16-17H2,1-2H3 |
Clé InChI |
HBXCASRCQOTUDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


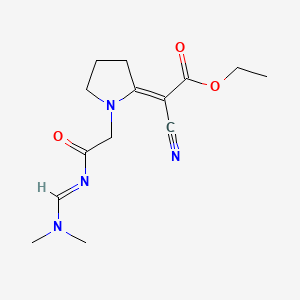
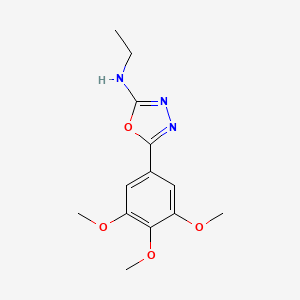
![Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12708024.png)


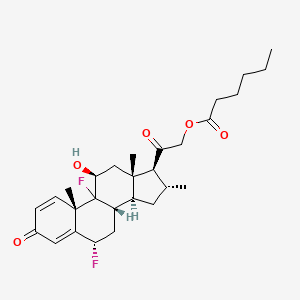
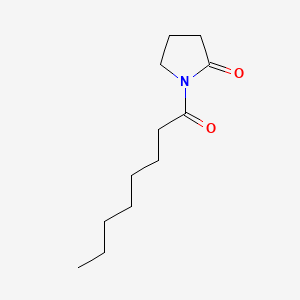
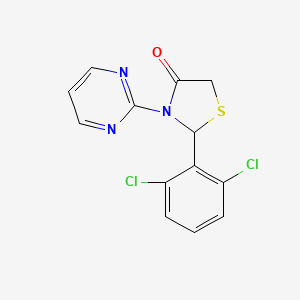
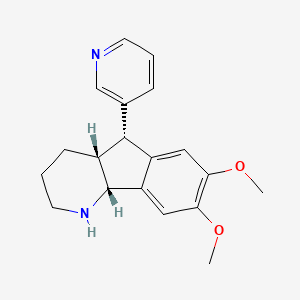
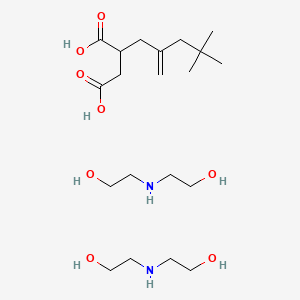
![4,11,13-trimethyl-5-(2-pyrrolidin-1-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12708076.png)
